molecular formula C27H25NO5 B12986468 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-cyclopropoxyphenyl)propanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-cyclopropoxyphenyl)propanoic acid

Cat. No.: B12986468
M. Wt: 443.5 g/mol
InChI Key: ZONYFRRRLYYMKC-VWLOTQADSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-cyclopropoxyphenyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, an amino acid backbone, and a cyclopropoxyphenyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-cyclopropoxyphenyl)propanoic acid typically involves multiple steps:

    Fmoc Protection: The amino group of the amino acid is protected using the Fmoc group. This is achieved by reacting the amino acid with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.

    Formation of the Cyclopropoxyphenyl Moiety: The cyclopropoxyphenyl group is introduced through a series of reactions starting from a suitable phenyl derivative. This may involve cyclopropanation reactions using reagents like diazomethane.

    Coupling Reaction: The protected amino acid is then coupled with the cyclopropoxyphenyl derivative using coupling agents like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated peptide synthesizers and large-scale reactors to handle the multi-step synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-cyclopropoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Deprotection: The Fmoc group can be removed under basic conditions using piperidine, revealing the free amino group.

    Substitution Reactions: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the cyclopropoxyphenyl moiety.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

    Substitution: Electrophilic reagents like bromine or nitronium ions can be used for aromatic substitution.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Major Products

    Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

    Substituted Derivatives: Electrophilic aromatic substitution yields various substituted phenyl derivatives.

    Oxidized and Reduced Products: Depending on the reagents used, various oxidized or reduced forms of the compound can be obtained.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-cyclopropoxyphenyl)propanoic acid has several applications in scientific research:

    Peptide Synthesis: The Fmoc-protected amino acid is used in solid-phase peptide synthesis to build peptides and proteins.

    Medicinal Chemistry: The compound can be used to design and synthesize novel pharmaceuticals, particularly those targeting specific proteins or enzymes.

    Biological Studies: It can be used as a probe to study protein-ligand interactions and enzyme mechanisms.

    Industrial Applications: The compound may find use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-cyclopropoxyphenyl)propanoic acid depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions. In medicinal chemistry, the compound’s structure allows it to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Similar structure but lacks the cyclopropoxy group.

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoic acid: Similar structure but has a methoxy group instead of a cyclopropoxy group.

Uniqueness

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-cyclopropoxyphenyl)propanoic acid is unique due to the presence of the cyclopropoxyphenyl moiety, which can impart different chemical and biological properties compared to its analogs. This unique structure may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in research and development.

Properties

Molecular Formula

C27H25NO5

Molecular Weight

443.5 g/mol

IUPAC Name

(2S)-3-(3-cyclopropyloxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C27H25NO5/c29-26(30)25(15-17-6-5-7-19(14-17)33-18-12-13-18)28-27(31)32-16-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-11,14,18,24-25H,12-13,15-16H2,(H,28,31)(H,29,30)/t25-/m0/s1

InChI Key

ZONYFRRRLYYMKC-VWLOTQADSA-N

Isomeric SMILES

C1CC1OC2=CC=CC(=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1CC1OC2=CC=CC(=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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